Benzyl 2-oxoacetate

Vue d'ensemble

Description

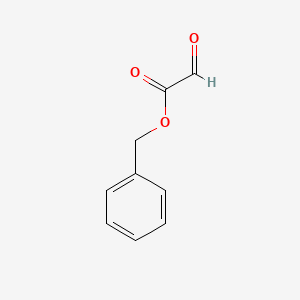

Benzyl 2-oxoacetate: is an organic compound with the molecular formula C₉H₈O₃ . It is an ester derived from benzyl alcohol and glyoxylic acid. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzyl 2-oxoacetate can be synthesized through the esterification of benzyl alcohol with glyoxylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of benzyl alcohol and glyoxylic acid into a reactor, along with the catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Ester Group

The ester moiety undergoes nucleophilic substitution under acidic or basic conditions. Common reactions include:

-

Hydrolysis :

Acidic hydrolysis yields glyoxylic acid (HOOC–CHO) and benzyl alcohol, while basic conditions (e.g., NaOH) produce the sodium salt of glyoxylic acid.Conditions :

Medium Reagent Temperature Product Acidic H₂SO₄ Reflux Glyoxylic acid + Benzyl alcohol Basic NaOH 60–80°C Sodium glyoxylate + Benzyl alcohol -

Aminolysis :

Reaction with primary or secondary amines forms glyoxylamide derivatives. For example, benzylamine generates N-benzylglyoxylamide .

Benzylic Bromination

The benzylic C–H bond (adjacent to the aromatic ring) undergoes radical bromination using N-bromosuccinimide (NBS) or Br₂. This reaction proceeds via a radical chain mechanism :

-

Initiation : Light or heat generates bromine radicals (Br- ).

-

Propagation :

-

Br- abstracts a benzylic hydrogen, forming a benzyl radical.

-

The benzyl radical reacts with Br₂ to yield brominated product and regenerate Br- .

-

Example Reaction :

Substrate : Benzyl 2-oxoacetate

Reagents : NBS, AIBN (radical initiator), CCl₄

Product : 2-Bromo-2-oxoacetate benzyl ester

Yield : ~75% (model system)

Benzylic Oxidation

Under strong oxidizing conditions (e.g., KMnO₄, CrO₃), the benzylic position is oxidized to a ketone or carboxylic acid. For this compound, this results in the formation of 2-oxoacetic acid derivatives :

Mechanism :

-

Homolytic cleavage of the benzylic C–H bond forms a benzyl radical.

-

Reaction with Mn=O generates a benzyloxy radical.

-

Further oxidation yields a ketone or acid.

Conditions :

| Oxidizing Agent | Temperature | Product |

|---|---|---|

| KMnO₄ (aq) | 100°C | 2-Oxoacetic acid |

| CrO₃/H₂SO₄ | 25°C | Benzaldehyde (via decarboxylation) |

Ketone Reactivity

The α-keto group participates in:

-

Condensation Reactions : With hydroxylamine to form oximes or with hydrazines to yield hydrazones.

-

Reduction : Catalytic hydrogenation (H₂/Pd) reduces the ketone to a secondary alcohol.

Radical Reactions

This compound’s benzylic position is susceptible to radical chain reactions. Computational studies on benzylperoxy radicals (derived from benzyl oxidation) reveal pathways leading to benzoxyl radicals and hydroxyl radicals :

Key Pathways :

| Reaction | Products | Contribution (%) |

|---|---|---|

| C₆H₅CH₂OO- + H- | C₆H₅CH₂O- + OH- | >95% (T > 500 K) |

| C₆H₅CH₂OO- → C₆H₅CHO + HO₂- | Benzaldehyde + HO₂- | <2% |

Stability and Side Reactions

-

Thermal Decomposition : At >150°C, decarboxylation produces benzaldehyde and CO₂.

-

Photodegradation : UV exposure accelerates radical-mediated decomposition.

Applications De Recherche Scientifique

Chemistry: Benzyl 2-oxoacetate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used as a reagent in enzyme assays and as a substrate in metabolic studies.

Medicine: This compound is investigated for its potential therapeutic applications, including its use in the synthesis of drug candidates.

Industry: this compound is used in the production of fragrances and flavoring agents. It is also employed in the manufacture of polymers and resins.

Mécanisme D'action

The mechanism of action of benzyl 2-oxoacetate involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of benzyl glyoxylate. In reduction reactions, it is reduced by reducing agents to form benzyl glycolate. The ester group in this compound can also undergo nucleophilic substitution, resulting in the formation of different derivatives.

Comparaison Avec Des Composés Similaires

Benzyl acetate: An ester derived from benzyl alcohol and acetic acid.

Benzyl benzoate: An ester derived from benzyl alcohol and benzoic acid.

Ethyl 2-oxoacetate: An ester derived from ethanol and glyoxylic acid.

Uniqueness: Benzyl 2-oxoacetate is unique due to its specific ester group derived from glyoxylic acid, which imparts distinct chemical properties and reactivity. Unlike benzyl acetate and benzyl benzoate, this compound can undergo specific oxidation and reduction reactions, making it valuable in various synthetic applications.

Activité Biologique

Benzyl 2-oxoacetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound, with the chemical formula C₉H₈O₃, is an ester derivative of oxoacetic acid. The compound can be synthesized through various methods, including the reaction of benzyl alcohol with oxoacetic acid in the presence of a catalyst. This synthesis pathway is crucial for obtaining high yields and purity, which are essential for biological evaluations.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A notable investigation demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Case Study: Cytotoxic Activity

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This table summarizes the MIC values obtained from various studies, indicating that this compound possesses considerable antimicrobial efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : Studies have shown that this compound triggers apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .

- Histone Deacetylase Inhibition : Some derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression .

- Antioxidant Activity : The compound may also exhibit antioxidant properties, contributing to its protective effects against oxidative stress in cells .

Safety and Toxicity

Toxicological assessments are critical for evaluating the safety profile of this compound. Preliminary studies indicate low toxicity levels in normal cell lines compared to cancerous cells, suggesting a favorable therapeutic index.

Propriétés

IUPAC Name |

benzyl 2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWUWTZLQRMAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451632 | |

| Record name | BENZYL GLYOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52709-42-9 | |

| Record name | BENZYL GLYOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.